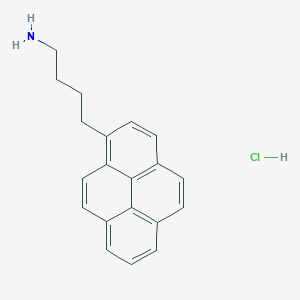![molecular formula C4H2F10Ge B14470100 Bis(difluoromethyl)[bis(trifluoromethyl)]germane CAS No. 65225-92-5](/img/structure/B14470100.png)
Bis(difluoromethyl)[bis(trifluoromethyl)]germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(difluoromethyl)[bis(trifluoromethyl)]germane is a fluorinated organogermanium compound It is characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a germanium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(difluoromethyl)[bis(trifluoromethyl)]germane typically involves the reaction of germanium tetrachloride with difluoromethyl and trifluoromethyl reagents under controlled conditions. One common method includes the use of difluoromethyl lithium and trifluoromethyl lithium reagents in an anhydrous solvent such as tetrahydrofuran. The reaction is carried out at low temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(difluoromethyl)[bis(trifluoromethyl)]germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of germanium oxides and fluorinated by-products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of germanium hydrides.
Substitution: The compound can undergo substitution reactions where the fluorine atoms are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Organolithium or Grignard reagents in anhydrous solvents.
Major Products Formed:
Oxidation: Germanium dioxide and fluorinated organic compounds.
Reduction: Germanium hydrides and difluoromethyl or trifluoromethyl derivatives.
Substitution: Various organogermanium compounds with different functional groups.
Applications De Recherche Scientifique
Bis(difluoromethyl)[bis(trifluoromethyl)]germane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of fluorinated organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in the development of fluorinated biomolecules and as a probe in biological studies.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of advanced materials, including fluorinated polymers and coatings with unique properties such as high thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of Bis(difluoromethyl)[bis(trifluoromethyl)]germane involves its interaction with various molecular targets and pathways. The compound’s fluorinated groups can participate in hydrogen bonding and other non-covalent interactions, influencing the behavior of the molecules it interacts with. Additionally, the germanium atom can form stable complexes with other elements, contributing to the compound’s reactivity and functionality in different applications.
Comparaison Avec Des Composés Similaires
Bis(trifluoromethyl) disulfide: A fluorinated organosulfur compound with similar fluorinated groups but different central atom and properties.
Bis(trifluoromethyl)peroxide: A fluorocarbon derivative used as a radical initiator in polymerization reactions.
Bis(trifluoromethyl) sulphone: A fluorinated compound with applications in organic synthesis and materials science.
Uniqueness: Bis(difluoromethyl)[bis(trifluoromethyl)]germane is unique due to the presence of both difluoromethyl and trifluoromethyl groups attached to a germanium atom. This combination imparts distinct chemical properties, making it valuable in specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
65225-92-5 |
|---|---|
Formule moléculaire |
C4H2F10Ge |
Poids moléculaire |
312.67 g/mol |
Nom IUPAC |
bis(difluoromethyl)-bis(trifluoromethyl)germane |
InChI |
InChI=1S/C4H2F10Ge/c5-1(6)15(2(7)8,3(9,10)11)4(12,13)14/h1-2H |
Clé InChI |
OCSPPJZSBNYFGA-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)[Ge](C(F)F)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6H-Benzo[c]phenothiazine, 5,7-dihydro-](/img/structure/B14470020.png)

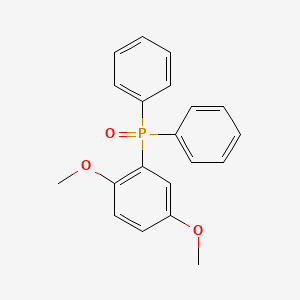
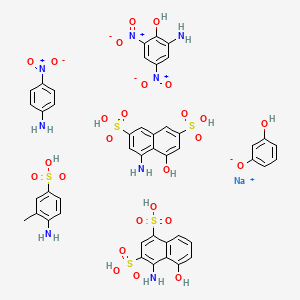
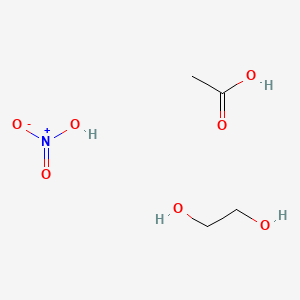
![N,N'-(1,4-Phenylene)bis[4-(dimethylamino)benzamide]](/img/structure/B14470057.png)
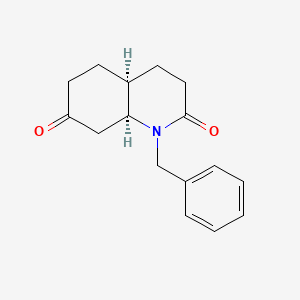

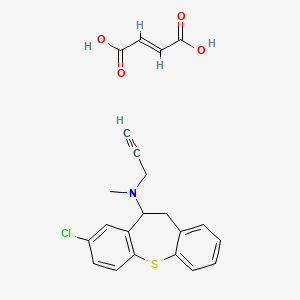
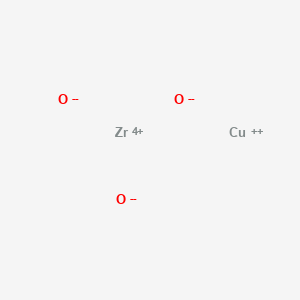
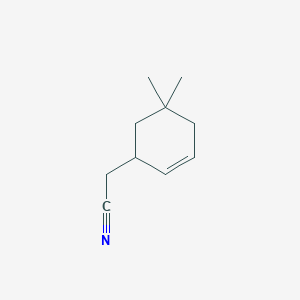
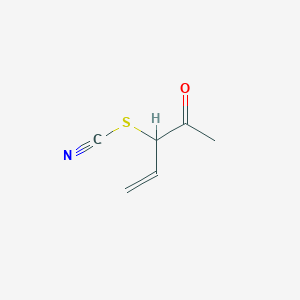
![Silane, tris[(trimethylsilyl)phenyl]-](/img/structure/B14470084.png)
